![molecular formula C13H19N3O B7556159 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7556159.png)
2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone, also known as DMPEA-Ketone, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone acts as a selective inhibitor of MAO-B by binding to the enzyme's active site and preventing the metabolism of neurotransmitters. This leads to an increase in the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a positive effect on mood, cognition, and behavior. 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone also has antioxidant properties, which can help to protect the brain from oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a positive effect on mood, cognition, and behavior. 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone also has antioxidant properties, which can help to protect the brain from oxidative stress and inflammation. In addition, 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have neuroprotective effects, which can help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone in lab experiments is its selectivity for MAO-B, which allows researchers to study the specific effects of MAO-B inhibition on neurotransmitter metabolism and brain function. Another advantage is its antioxidant and neuroprotective properties, which can help to reduce the impact of oxidative stress and inflammation on brain cells. However, one limitation of using 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone in lab experiments is its potential toxicity at high doses, which can limit its use in certain types of studies.
Direcciones Futuras
There are several future directions for research on 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone. One direction is to further investigate its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on neurotransmitter metabolism and brain function in animal models, with the goal of developing new treatments for mood disorders and other neurological conditions. Additionally, further research is needed to determine the optimal dosage and administration of 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone for therapeutic use.
Métodos De Síntesis
2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone can be synthesized using a multi-step process that involves the reaction of 2,3-dihydroindole with chloroacetyl chloride, followed by the reaction with N-methyl-N-(2-aminoethyl)amine. The resulting product is then treated with sodium borohydride to obtain 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone in high yield and purity.
Aplicaciones Científicas De Investigación
2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone has been studied for its potential applications in the field of neuroscience. It has been shown to act as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone has also been studied for its potential use as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-[2-aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(9-7-14)10-13(17)16-8-6-11-4-2-3-5-12(11)16/h2-5H,6-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWJFFKLAUYFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

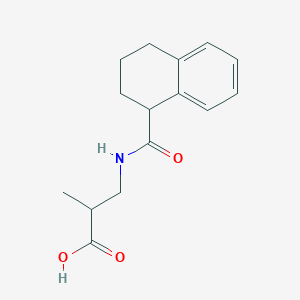
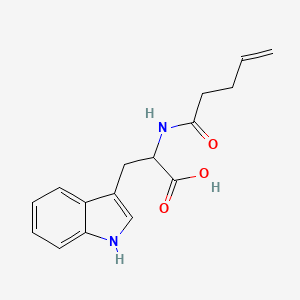
![(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid](/img/structure/B7556086.png)
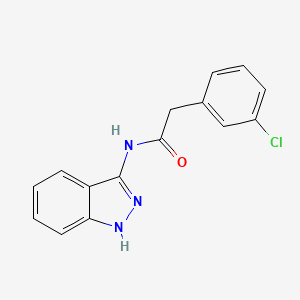
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7556099.png)
![2-Methyl-3-[(2-phenylsulfanylacetyl)amino]propanoic acid](/img/structure/B7556100.png)
![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7556107.png)
![3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7556114.png)
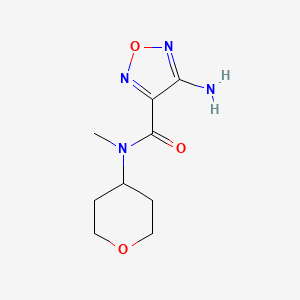
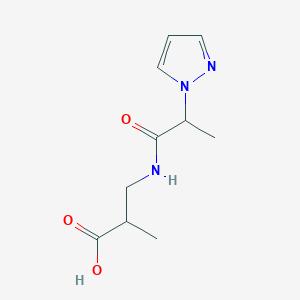
![3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556144.png)
![3-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556164.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide](/img/structure/B7556173.png)
![2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556177.png)